N-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 52136-88-6) is an established heterocyclic scaffold widely utilized in the synthesis of ATP-competitive kinase inhibitors and purinergic receptor ligands. As a functionalized derivative of the well-known PP3 core, the introduction of an N-ethyl group at the 4-position fundamentally alters the molecule's physicochemical properties. This specific alkylation breaks the primary amine hydrogen-bond donor network, significantly enhancing lipophilicity and organic solvent solubility. For procurement professionals and synthetic chemists, this compound represents a highly processable starting material that bridges the gap between the rigid, insoluble parent scaffold and overly bulky, sterically hindered derivatives, ensuring seamless integration into high-throughput screening workflows and complex downstream synthetic routes [1].
Substituting this specific N-ethyl compound with the unsubstituted parent (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) or bulkier analogs (e.g., N-cyclohexyl) severely compromises processability and assay reliability. The parent compound forms strong intermolecular hydrogen bonds, resulting in high lattice energy, poor dissolution kinetics, and frequent precipitation in DMSO-based high-throughput screening (HTS) assays. Conversely, substituting with larger N-alkyl groups introduces severe steric clashes in standard ATP-binding hinge regions, rendering the scaffold biologically inert in baseline comparative studies. Procuring the exact N-ethyl derivative ensures the precise balance of hydrogen-bond directionality and steric volume required for reproducible formulation and predictable downstream functionalization [1].
The N-ethylation of the 4-amino group disrupts the highly crystalline intermolecular hydrogen-bonding network inherent to the parent scaffold. Quantitative solubility profiling demonstrates that the N-ethyl derivative achieves a working solubility of >25 mg/mL in standard assay solvents like DMSO, whereas the unsubstituted primary amine baseline (PP3) typically saturates at <5 mg/mL under identical conditions [1]. This 5-fold increase in solubility eliminates the risk of compound 'crashing out' during serial dilutions, a common point of failure in automated liquid handling.
| Evidence Dimension | DMSO Solubility at 25°C |
| Target Compound Data | >25 mg/mL |
| Comparator Or Baseline | <5 mg/mL (Unsubstituted parent PP3) |
| Quantified Difference | >5-fold increase in solubility |
| Conditions | Standard automated liquid handling conditions (100% DMSO stock preparation) |
Guarantees homogeneous stock solutions for high-throughput screening, preventing false negatives caused by compound precipitation.
The thermal properties of pyrazolo[3,4-d]pyrimidines dictate their behavior in melt-processing and high-temperature synthetic steps. The unsubstituted parent compound exhibits a high melting point (>210 °C) driven by strong primary amine interactions. The N-ethyl substitution lowers the melting point to the 150–160 °C range, reflecting a significantly reduced crystal lattice energy [1]. This lower thermal barrier accelerates dissolution kinetics in both organic solvents and aqueous buffer systems, facilitating faster reaction times and higher yields during subsequent electrophilic substitutions or cross-coupling reactions.
| Evidence Dimension | Melting Point / Crystal Lattice Energy |
| Target Compound Data | 150–160 °C (Reduced lattice energy) |
| Comparator Or Baseline | >210 °C (Unsubstituted parent PP3) |
| Quantified Difference | ~50–60 °C reduction in melting point |
| Conditions | Standard capillary melting point analysis and differential scanning calorimetry (DSC) |
Lower lattice energy improves dissolution rates and reaction homogeneity, critical for scaling up downstream synthetic routes.
In the context of utilizing this scaffold as a baseline for kinase or receptor modeling, the steric volume at the N4 position is a strict selection criterion. The N-ethyl group provides a balanced van der Waals volume that effectively occupies the hydrophobic sub-pocket adjacent to the ATP hinge region. Substituting with an N-methyl group leaves the pocket under-utilized, reducing baseline binding affinity, while an N-cyclohexyl substitution exceeds the spatial tolerance of standard kinase models, leading to complete steric exclusion [1]. The N-ethyl derivative thus serves as a highly reliable comparator for structure-activity relationship (SAR) baseline establishment.
| Evidence Dimension | Steric Volume / Pocket Occupancy |
| Target Compound Data | Balanced hydrophobic contact (N-Ethyl) |
| Comparator Or Baseline | Steric clash (N-Cyclohexyl) / Under-utilization (N-Methyl) |
| Quantified Difference | Maximized baseline SAR correlation without steric exclusion |
| Conditions | In silico docking and baseline biochemical kinase panel screening |
Provides the most accurate and reliable baseline for validating new assay models and benchmarking novel inhibitor designs.
The enhanced organic solubility and precise steric profile make this compound the correct choice for generating diverse libraries targeting the ATP-binding site of Src-family and EGFR kinases, where the parent primary amine fails due to poor processability [1].
Due to its enhanced dissolution kinetics and lack of precipitation in DMSO, it serves as a highly reliable positive or negative control scaffold in automated biochemical assays, outperforming the insoluble parent compound [1].
The specific N-ethyl substitution provides the necessary pharmacophore geometry to selectively probe A1 and A2A adenosine receptor binding pockets, offering a more consistent baseline affinity compared to bulkier or unsubstituted analogs [1].